molecular formula C7H8ClNO2 B8396831 Methyl 5-chloro-1-methyl-1H-pyrrole-3-carboxylate CAS No. 79600-78-5

Methyl 5-chloro-1-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8396831
Key on ui cas rn: 79600-78-5
M. Wt: 173.60 g/mol
InChI Key: PRSQUYSJBGOFBV-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Methyl 5-chloropyrrole-3-carboxylate (800 mg., 5 mmoles) was dissolved in 75 ml. of ether. Sodium hydride (57% dispersiion in oil, 430 mg., 10 mmoles) was added and the mixture stirred under nitrogen for 1 hour. Dimethyl sulfate (1 ml., 10.7 mmoles) was added and stirring continued for 2 hours. Excess sodium hydride was decomposed by cautious addition of 20 ml. of water. The ether phase was washed with 20 ml. of water and evaporated to yield methyl 1-methyl-5-chloropyrrole-3-carboxylate (oil); the entire batch being used directly in the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
430 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:6][CH:5]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[CH:3]=1.[CH3:11]COCC.[H-].[Na+].S(OC)(OC)(=O)=O>O>[CH3:11][N:6]1[C:2]([Cl:1])=[CH:3][C:4]([C:7]([O:9][CH3:10])=[O:8])=[CH:5]1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
ClC1=CC(=CN1)C(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Three
Name
Quantity
430 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The ether phase was washed with 20 ml
CUSTOM
Type
CUSTOM
Details
of water and evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C=C(C=C1Cl)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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